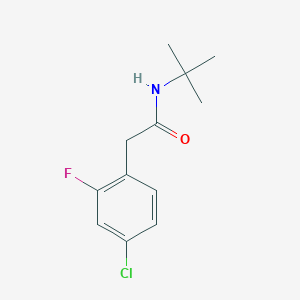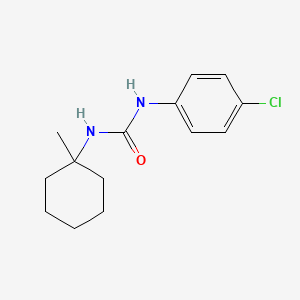
N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide, also known as BTF-60, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. BTF-60 has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the inhibition of certain enzymes and proteins that are involved in the regulation of cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and HDACs with high potency and selectivity. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to obtain analogs with improved potency and selectivity. This compound has been shown to have high solubility and stability in various solvents and buffers, making it suitable for biochemical and pharmacological studies. However, this compound has some limitations for lab experiments. It has been shown to have low oral bioavailability and high plasma protein binding, which may limit its efficacy in vivo. Additionally, this compound has been shown to have some toxicity in animal studies, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research and development of N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide. One direction is to optimize the synthesis method to reduce the production cost and increase the scalability of the process. Another direction is to develop analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide involves the reaction between 4-chloro-2-fluoroaniline and tert-butyl acetate in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions of temperature, pressure, and time to obtain the desired product with high purity and yield. The synthesis method of this compound has been optimized to reduce the production cost and increase the scalability of the process.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(4-chloro-2-fluorophenyl)acetamide has shown promising results in various scientific research applications. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and pain. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the pathogenesis of these diseases. Additionally, this compound has been used as a tool compound in biochemical and pharmacological studies to elucidate the mechanism of action of various enzymes and receptors.
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-chloro-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c1-12(2,3)15-11(16)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWYUXZAWHZCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5420213.png)

![N-({(2R,5S)-5-[(6-methoxypyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-N,N',N'-trimethylethane-1,2-diamine](/img/structure/B5420228.png)
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420232.png)
![7-(3-methylbut-2-enoyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5420245.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[2-(2-furyl)-5-pyrimidinyl]methyl}-N-methylmethanamine](/img/structure/B5420259.png)
![N-[2-(4-morpholinyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B5420271.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420272.png)
![6-[4-(2-hydroxyethyl)piperidin-1-yl]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5420277.png)
![4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5420285.png)
![3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420303.png)
![2-benzyl-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5420313.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5420316.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B5420318.png)